

# strategies to mitigate ADCT-701-related toxicity in preclinical models

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## Compound of Interest

Compound Name: HHS-0701  
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## Technical Support Center: ADCT-701 Preclinical Development

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the antibody-drug conjugate (ADC) ADCT-701 in preclinical models.

## Troubleshooting Guide

This guide addresses specific toxicities that may be encountered during preclinical studies with ADCT-701, based on the known profile of pyrrolobenzodiazepine (PBD) dimer-containing ADCs.

Question 1: We are observing signs of myelosuppression (e.g., neutropenia, thrombocytopenia) in our rodent models treated with ADCT-701. What are the potential causes and how can we investigate and mitigate this?

Potential Causes:

- On-target, off-tumor toxicity: While DLK-1 expression is restricted in adult tissues, low-level expression on hematopoietic precursors could lead to myelosuppression.
- Off-target toxicity of the PBD payload: PBD dimers are highly potent DNA-crosslinking agents that can affect rapidly dividing cells, such as hematopoietic stem and progenitor cells.

[1] This is a known class effect of PBD-containing ADCs.[2][3]

- Cleavage of the linker in circulation: Premature release of the PBD payload in the bloodstream can lead to systemic toxicity, including myelosuppression.[1]

#### Experimental Investigation & Mitigation Strategies:

- Complete Blood Counts (CBCs): Perform serial CBCs with differentials at multiple time points post-ADCT-701 administration to quantify the extent and duration of cytopenias.
- Bone Marrow Analysis: Conduct histological and flow cytometric analysis of bone marrow to assess cellularity and the impact on different hematopoietic lineages.
- Dose-Response and Dosing Schedule Evaluation:
  - Establish a clear dose-response relationship for the observed myelosuppression.
  - Investigate alternative dosing schedules (e.g., lower, more frequent doses versus a single higher dose) to potentially improve the therapeutic index.[4]
- Supportive Care: In studies with prolonged observation, consider the use of supportive care measures such as granulocyte-colony stimulating factor (G-CSF) for neutropenia, in accordance with institutional animal care and use committee (IACUC) guidelines.
- Control Groups: Utilize an isotype control ADC with the same PBD payload to differentiate between target-mediated and payload-class-related toxicities.

Question 2: Our preclinical models are showing signs of liver injury (e.g., elevated ALT/AST levels). What is the likely cause and what steps should we take?

#### Potential Causes:

- On-target, off-tumor toxicity: DLK-1 is expressed in the fetal liver and may have residual or low-level expression in adult liver cells, particularly in progenitor cell populations.[5]
- Off-target payload toxicity: The liver is a primary site for the metabolism and clearance of ADCs and their payloads, making it susceptible to toxicity.[6] Hepatic adverse events are frequently reported for ADCs.[6]

- Non-specific uptake: Intact ADC may be taken up by liver sinusoidal endothelial cells (LSECs) and hepatocytes through non-specific endocytosis.[6]

#### Experimental Investigation & Mitigation Strategies:

- Serum Chemistry: Monitor liver enzymes (ALT, AST, ALP) and bilirubin at regular intervals.
- Histopathology: Perform histopathological examination of liver tissue to identify the nature and extent of any cellular damage, such as necrosis, apoptosis, or sinusoidal obstruction syndrome (SOS).[6]
- DLK-1 Expression Analysis: Quantify DLK-1 expression in the liver tissue of the preclinical model being used via immunohistochemistry (IHC) or quantitative PCR (qPCR) to assess the potential for on-target toxicity.
- Dose Adjustment: Evaluate if reducing the dose of ADCT-701 can ameliorate the liver toxicity while maintaining anti-tumor efficacy.
- Fractionated Dosing: Explore split-dosing schedules, which may reduce peak exposure and subsequent liver injury.

Question 3: We have observed unexpected inflammatory responses and/or vascular leak syndrome in our animal models. How should we proceed?

#### Potential Causes:

- Payload-mediated pro-inflammatory effects: PBD dimers have been associated with pro-inflammatory responses.[2][3]
- On-target effects: DLK-1 is involved in various signaling pathways, and its targeting could potentially trigger inflammatory cascades in certain tissues.
- Immunogenicity: The ADC could be eliciting an immune response in the host animal.

#### Experimental Investigation & Mitigation Strategies:

- Clinical Observation: Closely monitor animals for clinical signs of inflammation, such as edema, erythema, and weight loss.

- Cytokine Profiling: Analyze serum samples for a panel of pro-inflammatory cytokines (e.g., IL-6, TNF- $\alpha$ ) to detect and quantify systemic inflammation.
- Histopathology: Examine tissues, particularly the lungs and kidneys, for evidence of vascular leakage and inflammatory cell infiltration.
- Anti-Drug Antibody (ADA) Assay: Develop and run an ADA assay to determine if an immune response has been mounted against the ADC.
- Dose and Schedule Modification: Assess if lower doses or different dosing intervals can reduce the inflammatory response.
- Prophylactic Corticosteroids: In some instances, co-administration of corticosteroids may be considered to dampen the inflammatory response, though this could have confounding effects on tumor models.

## Frequently Asked Questions (FAQs)

### Q1: What is the mechanism of action of ADCT-701?

ADCT-701 is an antibody-drug conjugate composed of a humanized monoclonal antibody that targets Delta-like 1 homolog (DLK-1), a protein expressed on the surface of various tumor cells. [7] The antibody is linked to a pyrrolobenzodiazepine (PBD) dimer cytotoxin (SG3199). [7] Upon binding to DLK-1 on a cancer cell, ADCT-701 is internalized. [8] Inside the cell, the linker is cleaved, releasing the PBD payload, which then crosslinks DNA, leading to cell cycle arrest and apoptosis. [8]

### Q2: In which preclinical models is ADCT-701 expected to be active?

ADCT-701 has shown potent anti-tumor activity in preclinical models of tumors that express DLK-1, including neuroblastoma, hepatocellular carcinoma (HCC), and small cell lung cancer. [9] Efficacy is dependent on the level of DLK-1 expression on the tumor cells.

### Q3: What is the reported maximum tolerated dose (MTD) of ADCT-701 in preclinical models?

A single dose of ADCT-701 at 5 mg/kg was reported to be well tolerated in rats. [9] In mice, a single dose of 1 mg/kg showed no obvious toxicity. [7] The MTD may vary depending on the

species and dosing schedule.

Q4: Is there evidence of bystander killing with PBD-based ADCs like ADCT-701?

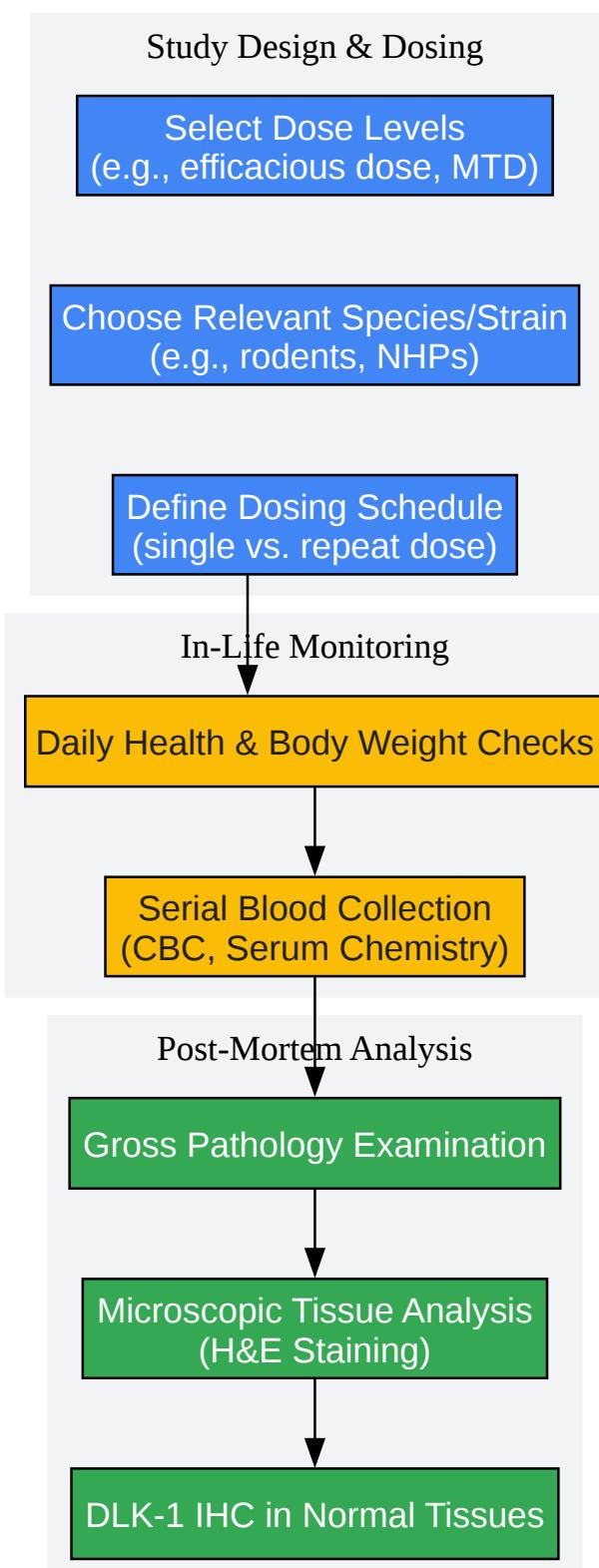
Yes, the PBD payload, once released, is cell-permeable and can diffuse into neighboring tumor cells that may not express the target antigen (DLK-1), leading to a "bystander effect". This can enhance the anti-tumor activity of the ADC, especially in heterogeneous tumors.

## Quantitative Data Summary

Parameter	Value	Species	Model	Source
Efficacious Dose	0.5 - 1.0 mg/kg (single dose)	Mouse	SK-N-FI neuroblastoma xenograft	[9]
Efficacious Dose	0.1, 0.3, 1.0 mg/kg (single dose)	Mouse	LI1097 HCC PDX model	[7]
Tolerability	Well tolerated at 5 mg/kg (single dose)	Rat	Non-tumor bearing	[9]
Tolerability	No obvious toxicity at 1 mg/kg (single dose)	Mouse	Non-tumor bearing	[7]
Pharmacokinetics (t <sub>1/2</sub> )	~11 days	Rat	Non-tumor bearing	[9]
Drug-to-Antibody Ratio (DAR)	~1.9	N/A	N/A	[9]

## Experimental Protocols & Visualizations

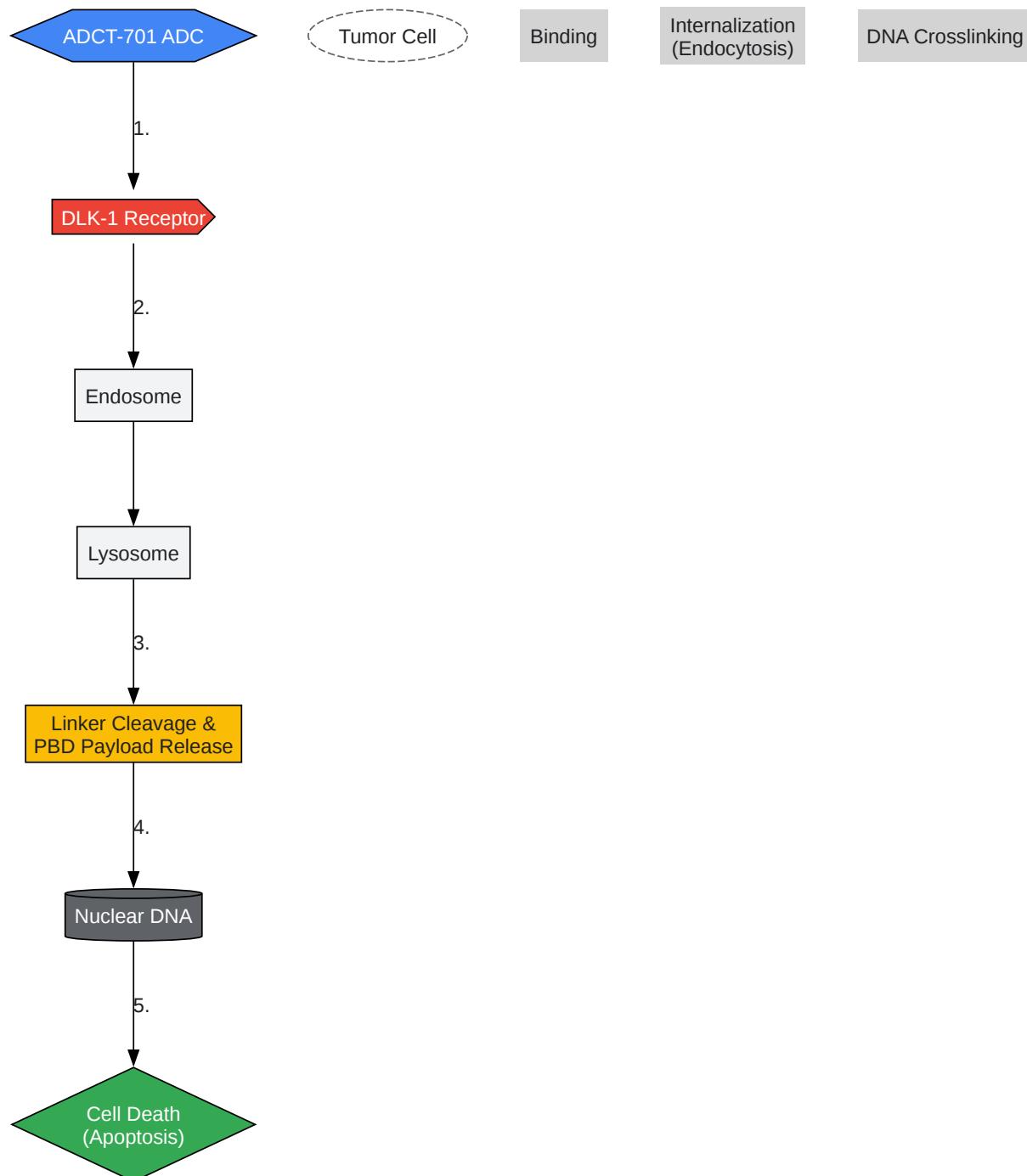
### General Workflow for Preclinical Toxicity Assessment of ADCT-701



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Caption: Workflow for assessing ADCT-701 preclinical toxicity.

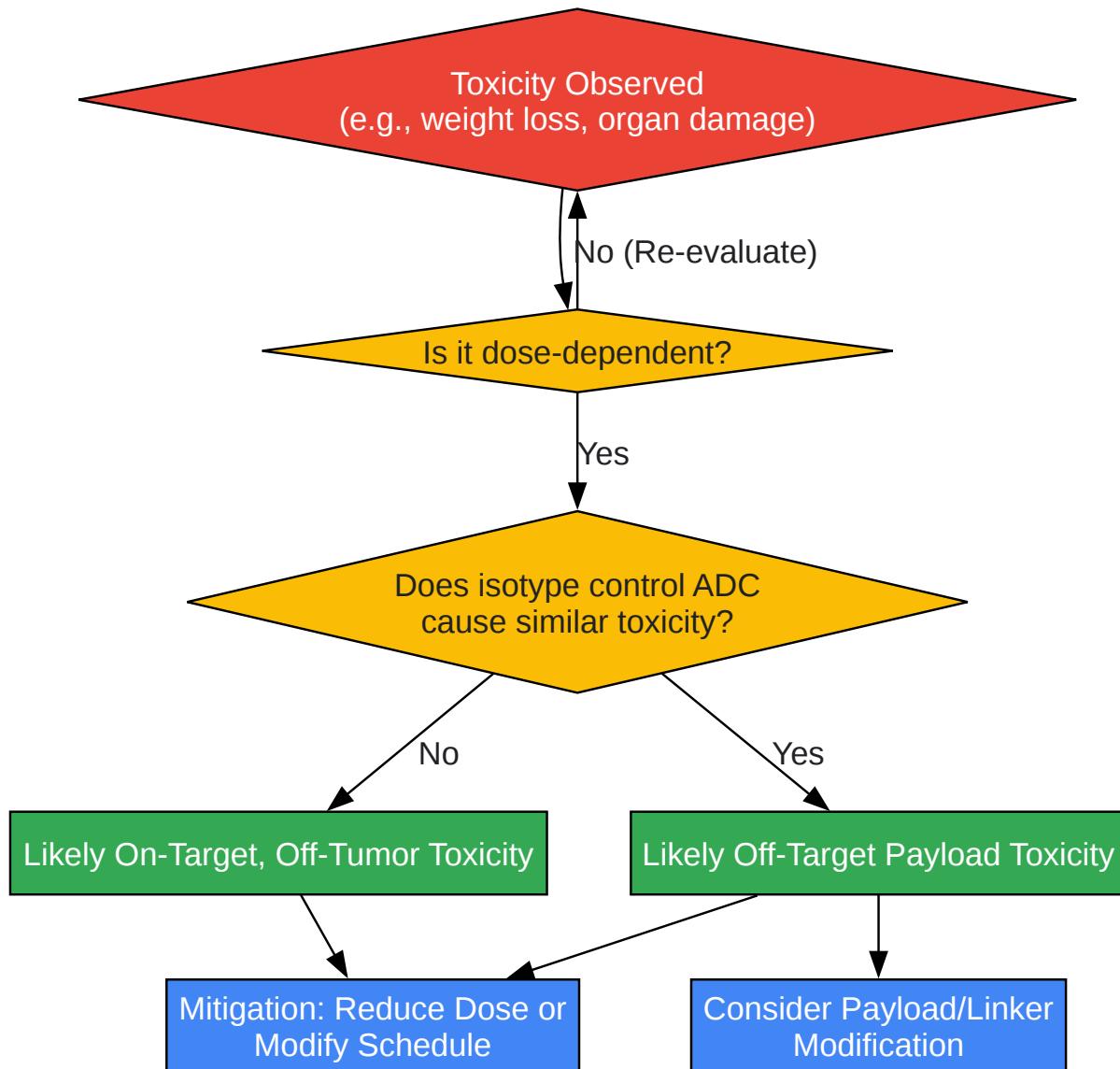
## Mechanism of Action of ADCT-701



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Caption: ADCT-701 mechanism of action.

## Troubleshooting Logic for Observed Toxicity



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Caption: Decision tree for troubleshooting preclinical toxicity.

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